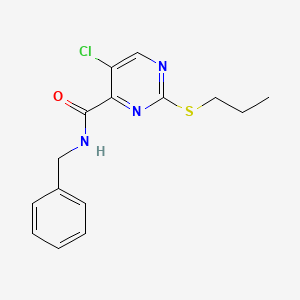

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzyl group, a chlorine atom, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Properties

IUPAC Name |

N-benzyl-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3OS/c1-2-8-21-15-18-10-12(16)13(19-15)14(20)17-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHOUNXUTOEVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and a suitable leaving group.

Benzylation: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl chloride and a base.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Research: It is used as a tool compound to study biological pathways and molecular interactions involving pyrimidine derivatives.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-benzyl-5-chloro-2-propylsulfonylpyrimidine-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of the propylsulfanyl group, which can impart distinct chemical and biological properties compared to its sulfonyl analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a chloro substituent and a propylsulfanyl group, contributing to its unique reactivity and biological profile. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄ClN₃OS |

| Molecular Weight | 281.76 g/mol |

| Functional Groups | Chloro, propylsulfanyl, carboxamide |

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. Notably, it interacts with specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in various diseases.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to lipid metabolism, particularly in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) . This inhibition can impact signaling pathways relevant to pain and inflammation.

- Receptor Interaction : Preliminary studies suggest that the compound may act as a selective agonist at adenosine receptors, which are known to play roles in numerous physiological processes including immune response and neuroprotection .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by enhancing mitochondrial dysfunction .

- Case Study : In tests involving prostate cancer cell lines, the compound showed a dose-dependent increase in apoptotic markers compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several strains of bacteria and fungi. It demonstrated effective inhibition against pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .

Neuroprotective Effects

The ability of this compound to modulate lipid signaling pathways implicates it as a candidate for neuroprotective therapies. Its interaction with enzymes involved in the production of neuroactive lipids could provide benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl group or variations in the sulfanyl substituent can significantly alter its biological activity.

| Modification | Effect on Activity |

|---|---|

| Replacement of benzyl with phenyl | Increased potency against specific cancer cell lines |

| Alteration of propylsulfanyl group | Enhanced selectivity for adenosine receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.